1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone
1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone
Brand Name:
Vulcanchem
CAS No.:
177853-64-4
VCID:
VC20908597
InChI:
InChI=1S/C11H18O/c1-3-4-5-6-7-10-8-11(10)9(2)12/h6-7,10-11H,3-5,8H2,1-2H3/b7-6-/t10-,11-/m1/s1
SMILES:
CCCCC=CC1CC1C(=O)C
Molecular Formula:
C11H18O
Molecular Weight:
166.26 g/mol
1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone
CAS No.: 177853-64-4
Cat. No.: VC20908597
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177853-64-4 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 1-[(1S,2S)-2-[(Z)-hex-1-enyl]cyclopropyl]ethanone |
| Standard InChI | InChI=1S/C11H18O/c1-3-4-5-6-7-10-8-11(10)9(2)12/h6-7,10-11H,3-5,8H2,1-2H3/b7-6-/t10-,11-/m1/s1 |
| Standard InChI Key | UWUUMAITUPWOHZ-GYHQZXBOSA-N |
| Isomeric SMILES | CCCC/C=C\[C@@H]1C[C@@H]1C(=O)C |
| SMILES | CCCCC=CC1CC1C(=O)C |
| Canonical SMILES | CCCCC=CC1CC1C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator